Cas no 52704-48-0 (2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol)
52704-48-0 structure
Product Name:2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol
Número CAS:52704-48-0
MF:C11H15NO
Megavatios:177.242902994156
MDL:MFCD02656552
CID:359066
PubChem ID:10103709
Update Time:2025-06-07
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 1(2H)-Quinolineethanol, 3,4-dihydro-
- 2-(3,4-dihydro-2H-quinolin-1-yl)ethanol
- MFCD02656552
- CCA70448
- 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol
- SCHEMBL1450283
- D96059
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethan-1-ol
- AS-64359
- EN300-91774
- 2-(3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANOL
- PXVIVYWHHZOPGK-UHFFFAOYSA-N
- BB 0262117
- DTXSID20435597
- N-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinoline
- starbld0042965
- AKOS008132370
- Z425793990
- 52704-48-0
- CS-0264088
- DB-087308
-
- MDL: MFCD02656552
- Renchi: 1S/C11H15NO/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,13H,3,5,7-9H2
- Clave inchi: PXVIVYWHHZOPGK-UHFFFAOYSA-N
- Sonrisas: OCCN1C2C=CC=CC=2CCC1
Atributos calculados
- Calidad precisa: 177.11545
- Masa isotópica única: 177.115364102g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 160
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 23.5Ų
Propiedades experimentales
- PSA: 23.47
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | T304200-25mg |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T304200-50mg |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T304200-250mg |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 250mg |
$ 230.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | D771236-1g |
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanol |
52704-48-0 | 97% | 1g |
$625 | 2024-06-06 | |
| Enamine | EN300-91774-0.05g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.05g |
$129.0 | 2025-03-21 | |
| Enamine | EN300-91774-0.1g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.1g |
$191.0 | 2025-03-21 | |
| Enamine | EN300-91774-0.25g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.25g |
$273.0 | 2025-03-21 | |
| Enamine | EN300-91774-0.5g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 0.5g |
$430.0 | 2025-03-21 | |
| Enamine | EN300-91774-1.0g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 1.0g |
$552.0 | 2025-03-21 | |
| Enamine | EN300-91774-2.5g |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol |
52704-48-0 | 95.0% | 2.5g |
$1160.0 | 2025-03-21 |
2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol Literatura relevante
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
52704-48-0 (2-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote